Serine Hydrolase Inhibitor-8
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Overview
Description
Serine Hydrolase Inhibitor-8 is a compound designed to inhibit the activity of serine hydrolases, a large family of enzymes that play crucial roles in various physiological processes. These enzymes are involved in lipid metabolism, cell signaling, and the regulation of post-translational modifications of proteins . Inhibitors of serine hydrolases have significant therapeutic potential, particularly in treating diseases such as Alzheimer’s, diabetes, and certain infections .
Preparation Methods
The synthesis of Serine Hydrolase Inhibitor-8 involves several steps, including the selection of appropriate starting materials and reaction conditions. Common synthetic routes include:
Mining natural products: Extracting proteins, polysaccharides, and small molecules from natural sources.
Converting endogenous substrates into inhibitors: Modifying naturally occurring substrates to create inhibitors.
Screening large compound libraries: Identifying potential inhibitors from extensive chemical libraries and optimizing lead scaffolds.
Tailoring compounds with mechanism-based electrophiles: Using carbamates, ureas, activated ketones, lactones, and lactams that covalently react with the serine nucleophile in the active site.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Serine Hydrolase Inhibitor-8 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.
Substitution: Involves replacing one functional group with another, commonly using halogenating agents or nucleophiles.
Addition and Elimination: These reactions add or remove atoms or groups from the compound, often using acids, bases, or catalysts.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Catalysts: Palladium on carbon, platinum.
Major products formed from these reactions depend on the specific conditions and reagents used but generally include modified versions of the original inhibitor with altered functional groups.
Scientific Research Applications
Serine Hydrolase Inhibitor-8 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Serine Hydrolase Inhibitor-8 involves covalently binding to the active site of serine hydrolases, thereby inhibiting their activity. The compound contains electrophilic groups that react with the serine nucleophile in the enzyme’s active site, forming a covalent bond and preventing the enzyme from catalyzing its substrate . This inhibition can lead to various physiological effects, depending on the specific serine hydrolase targeted.
Comparison with Similar Compounds
Serine Hydrolase Inhibitor-8 can be compared with other similar compounds, such as:
Carbamates: These inhibitors also covalently bind to the serine nucleophile but differ in their chemical structure and reactivity.
Ureas: Similar mechanism of action but with different electrophilic groups.
Activated ketones: These compounds have a similar inhibitory effect but may have different selectivity and potency.
Lactones and lactams: These inhibitors also target serine hydrolases but differ in their chemical structure and reactivity.
The uniqueness of this compound lies in its specific chemical structure and the particular serine hydrolases it targets, making it a valuable tool for both research and therapeutic applications.
Biological Activity
Serine Hydrolase Inhibitor-8 (SHI-8) is a member of a broader class of serine hydrolase inhibitors that have garnered attention due to their potential therapeutic applications in various diseases. This article explores the biological activity of SHI-8, its mechanisms of action, and relevant research findings, including data tables and case studies.
Overview of Serine Hydrolases
Serine hydrolases (SHs) are a large family of enzymes that play crucial roles in numerous biological processes, including lipid metabolism, cell signaling, and the regulation of post-translational modifications. They are characterized by a serine residue in their active site, which acts as a nucleophile in hydrolyzing ester, amide, and thioester bonds. Given their diverse functions, SHs are implicated in various pathologies, making them attractive targets for drug development .
SHI-8 functions primarily through irreversible inhibition of serine hydrolases by covalently modifying the catalytic serine residue. This mechanism is significant because it allows for prolonged inhibition of target enzymes, which can be beneficial in therapeutic contexts where sustained action is desirable. The inhibitor's structure includes a reactive electrophile that specifically interacts with the serine nucleophile .
Research Findings
Recent studies have highlighted the efficacy and selectivity of SHI-8 against various serine hydrolases. Below are key findings from research involving SHI-8:
Selectivity and Potency
- Inhibition Profile : SHI-8 demonstrated selective inhibition against specific serine hydrolases such as ABHD3 and ABHD4. The IC50 values for these targets were reported at 0.1 μM and 0.03 μM respectively, indicating strong potency .
- Off-target Effects : While primarily targeting ABHD3 and ABHD4, SHI-8 also showed activity against additional enzymes like hormone-sensitive lipase (HSL) and phospholipase A2 Group VII (PLA2G7), suggesting a broader inhibition spectrum which may be advantageous or detrimental depending on the therapeutic context .
Case Studies
- Cellular Studies : In human PC3 cells, treatment with SHI-8 led to significant inhibition of target hydrolases with minimal off-target effects observed at therapeutic concentrations. This was confirmed using activity-based protein profiling (ABPP), which allowed for real-time monitoring of enzyme activity changes post-treatment .
- Disease Models : In models of neurodegenerative diseases, SHI-8 was shown to reduce markers associated with cell death by blocking mitochondrial calcium uptake, thereby preventing necrotic cell death linked to mitochondrial dysfunction .
Data Tables
The following table summarizes the inhibitory effects of SHI-8 on various serine hydrolases:
Enzyme | IC50 (μM) | Selectivity | Notes |
---|---|---|---|
ABHD3 | 0.1 | High | Significant inhibition observed |
ABHD4 | 0.03 | High | Most potent target |
HSL | 0.5 | Moderate | Off-target effect noted |
PLA2G7 | 0.7 | Moderate | Potential implications in inflammation |
Properties
Molecular Formula |
C17H24FN3O3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
tert-butyl 4-[(2-fluorophenyl)carbamoyl]-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C17H24FN3O3/c1-17(2,3)24-16(23)21-10-6-9-20(11-12-21)15(22)19-14-8-5-4-7-13(14)18/h4-5,7-8H,6,9-12H2,1-3H3,(H,19,22) |
InChI Key |
SFQKLBVNPGCHHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.